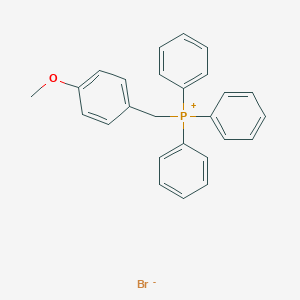

(4-Methoxybenzyl)(triphenyl)phosphonium bromide

Descripción general

Descripción

(4-Methoxybenzyl)(triphenyl)phosphonium bromide, also known as this compound, is a useful research compound. Its molecular formula is C26H24BrOP and its molecular weight is 463.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Phosphonium salts, a class to which this compound belongs, have been studied for their potential as mitochondrial targeting agents . The high trans-membrane potential of mitochondria in cancer cells makes them a potential target for chemotherapeutic drug delivery .

Mode of Action

Phosphonium salts are known to interact with their targets (such as mitochondria) due to their lipophilic cationic nature . This allows them to pass through the phospholipid bilayer membrane structure and accumulate in the mitochondria of cancer cells .

Biochemical Pathways

Phosphonium salts have been associated with mitochondrial targeting, which could potentially affect energy production pathways within the cell .

Pharmacokinetics

Its molecular weight is 46335 , which could influence its absorption and distribution

Result of Action

Phosphonium salts have been associated with potential anti-cancer effects due to their ability to target and accumulate in the mitochondria of cancer cells .

Actividad Biológica

(4-Methoxybenzyl)(triphenyl)phosphonium bromide, often abbreviated as 4-MBP, is a phosphonium salt that has garnered interest due to its potential biological activity, particularly in cancer treatment. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C26H24BrOP

- Molecular Weight : 463.35 g/mol

- CAS Number : 3462-97-3

The compound consists of a triphenylphosphonium cation linked to a 4-methoxybenzyl group, which enhances its lipophilicity and facilitates mitochondrial targeting.

Targeting Mitochondria

Phosphonium salts like 4-MBP are known for their ability to accumulate in mitochondria due to the negative membrane potential across the inner mitochondrial membrane. This property allows them to act as carriers for various therapeutic agents, enhancing their delivery to cancer cells where mitochondrial dysfunction is prevalent.

- Mitochondrial Accumulation : The positively charged phosphonium moiety accumulates inside mitochondria, leading to increased local concentrations of the drug.

- Disruption of Mitochondrial Function : Once inside, these compounds can disrupt mitochondrial respiration and ATP synthesis, contributing to the cytotoxic effects observed in cancer cells .

Biological Activity and Anticancer Effects

Recent studies have highlighted the antiproliferative effects of 4-MBP on various cancer cell lines:

- Cytotoxicity Studies : In vitro studies demonstrated that 4-MBP exhibits significant cytotoxicity against several human cancer cell lines, including:

The compound showed growth inhibition with GI50 values in the low micromolar range, indicating its potential as an anticancer agent.

Case Studies

- Selective Cytotoxicity : Research indicated that while 4-MBP was effective against malignant cells, it displayed lower toxicity towards non-malignant cells, suggesting a degree of selectivity that could be beneficial for therapeutic applications .

- Mechanism Exploration : Studies involving various structural modifications of triphenylphosphonium derivatives revealed that alterations in hydrophobicity and linker length significantly impacted cellular uptake and cytotoxicity. For instance, longer aliphatic chains enhanced the antiproliferative activity against cancer cells while reducing toxicity towards normal cells .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | GI50 (μM) | Selectivity Index |

|---|---|---|

| T-47D Breast Carcinoma | <10 | High |

| A375 Melanoma | <5 | Moderate |

| PC-3 Prostate Cancer | <8 | High |

| HCT-116 Colon Cancer | <12 | Moderate |

Aplicaciones Científicas De Investigación

Organic Synthesis

4-MBP serves as a valuable reagent in organic synthesis, particularly in the preparation of phosphonium ylides for Wittig reactions. The unique structure of 4-MBP allows it to participate in various organic transformations, making it a versatile tool for chemists.

| Reaction Type | Role of 4-MBP |

|---|---|

| Wittig Reaction | Precursor for ylides |

| Nucleophilic Substitution | Electrophilic center for nucleophiles |

The biological applications of 4-MBP are primarily centered around its anticancer properties. The compound's ability to selectively accumulate in mitochondria makes it an effective agent against cancer cells.

Mechanism of Action :

- Mitochondrial Targeting : The triphenylphosphonium moiety accumulates in mitochondria due to the negative membrane potential.

- Reactive Oxygen Species (ROS) Generation : Once inside the mitochondria, 4-MBP can induce ROS production, leading to apoptosis in cancer cells.

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic effects of 4-MBP against various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 12.5 | Induction of apoptosis via ROS generation |

| PC-3 (Prostate Cancer) | 15.0 | Mitochondrial targeting leading to cell death |

| HCT-15 (Colon Cancer) | 18.5 | Apoptosis mediated by mitochondrial pathways |

Selective Cytotoxicity

Research indicates that 4-MBP exhibits selective toxicity towards malignant cells while sparing non-malignant cells. This selectivity is crucial for therapeutic applications, minimizing side effects associated with traditional chemotherapy.

Mechanism Exploration

Studies exploring structural modifications of triphenylphosphonium derivatives have shown that variations in hydrophobicity and linker length significantly impact cellular uptake and cytotoxicity. For instance, longer aliphatic chains enhance antiproliferative activity against cancer cells while reducing toxicity towards normal cells.

Propiedades

IUPAC Name |

(4-methoxyphenyl)methyl-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24OP.BrH/c1-27-23-19-17-22(18-20-23)21-28(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26;/h2-20H,21H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYHLQVYIVLMJF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24BrOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370555 | |

| Record name | [(4-Methoxyphenyl)methyl](triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1530-38-7 | |

| Record name | [(4-Methoxyphenyl)methyl](triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.